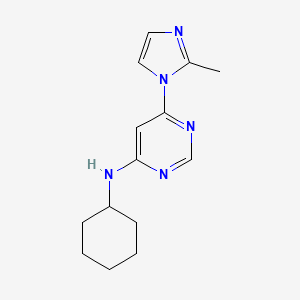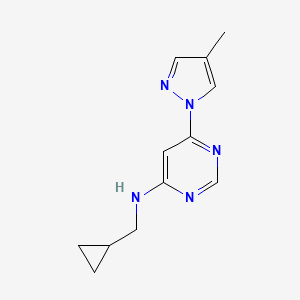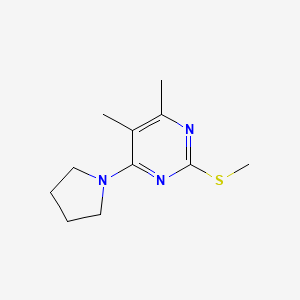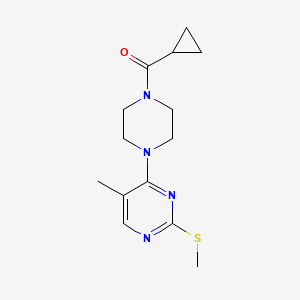![molecular formula C13H18N2O3 B6441563 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2549038-51-7](/img/structure/B6441563.png)
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (1CPT) is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. It is a member of the pyrazine family of compounds and has been studied for its ability to interact with a variety of biological targets. 1CPT has been found to act as a partial agonist of the adenosine A2A receptor, as well as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Additionally, 1CPT has been studied for its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
科学的研究の応用
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied extensively for its potential therapeutic applications. It has been studied for its ability to interact with a variety of biological targets, including the adenosine A2A receptor and the enzymes dihydrofolate reductase (DHFR) and fatty acid amide hydrolase (FAAH). Additionally, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to act as a partial agonist of the adenosine A2A receptor, and as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Additionally, this compound has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH). The mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of the enzymes DHFR and FAAH, as well as the activation of the adenosine A2A receptor.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Additionally, this compound has been found to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate.
実験室実験の利点と制限
The advantages of using 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments include its ability to interact with a variety of biological targets, as well as its anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound is relatively easy to synthesize and is relatively stable in solution. However, this compound is not water-soluble, which can limit its use in some laboratory experiments. Additionally, this compound is relatively expensive, which can limit its use in some laboratory experiments.
将来の方向性
For the study of 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research is needed to investigate the potential side effects of this compound, as well as its potential for drug-drug interactions. Additionally, further research is needed to investigate the potential for this compound to interact with other biological targets, as well as its potential for use in combination with other compounds. Finally, further research is needed to investigate the potential for this compound to be used in the treatment of various diseases and conditions.
合成法
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a variety of methods, including the reaction of cyclopropylmethyl bromide with 2,3-dihydropyrazine-1,4-dione, followed by the reaction with oxalic acid. Alternatively, this compound can be synthesized by the reaction of ethyl 4-chloro-2-methyl-5-oxo-2H-pyrazine-3-carboxylate with cyclopropylmethyl bromide, followed by the reaction with oxalic acid. Additionally, this compound can be synthesized by the reaction of ethyl 4-chloro-2-methyl-5-oxo-2H-pyrazine-3-carboxylate with cyclopropylmethyl bromide, followed by the reaction with oxalic acid.
特性
IUPAC Name |
1-cyclopropyl-4-(oxan-4-ylmethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-13(17)15(11-1-2-11)6-5-14(12)9-10-3-7-18-8-4-10/h5-6,10-11H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYWDMDYERFYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN(C(=O)C2=O)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441491.png)

![6-cyclopropyl-5-fluoro-2-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441508.png)
![4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441516.png)

![5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441525.png)
![3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441533.png)
![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)


![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)